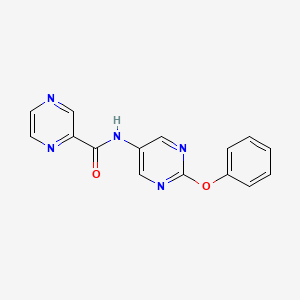

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyrimidine rings

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as pyrazinamide, are active againstMycobacterium tuberculosis .

Biochemical Pathways

It is known that pyrazinamide, a related compound, is involved in the disruption offatty acid synthesis in Mycobacterium tuberculosis .

Pharmacokinetics

It is known that pyrazinamide, a related compound, is activated to pyrazinoic acid in the bacilli . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Result of Action

It is known that pyrazinamide, a related compound, kills or stops the growth of certain bacteria that cause tuberculosis (tb) .

Action Environment

It is known that pyrazinamide, a related compound, is active only at a slightly acid ph .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-phenoxypyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine) in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Aplicaciones Científicas De Investigación

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

N-Phenylpyrazine-2-carboxamide: Known for its antimicrobial activity.

N-Benzylpyrazine-2-carboxamide: Exhibits antifungal and antimycobacterial properties.

Pyrrolopyrazine derivatives: Display a wide range of biological activities, including antibacterial and antiviral effects.

Uniqueness

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide is unique due to its dual heterocyclic structure, which combines the properties of both pyrazine and pyrimidine rings. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .

Actividad Biológica

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazines, which are characterized by a six-membered aromatic ring containing nitrogen atoms. The specific structure of this compound allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds within the pyrazine family often exhibit significant antiproliferative effects against cancer cell lines. The mechanisms by which this compound exerts its effects may include:

- Inhibition of Kinases : Similar derivatives have shown inhibitory activity against key kinases involved in cancer progression, such as c-Met and VEGFR-2. For example, related compounds demonstrated IC50 values in the nanomolar range against these targets, suggesting a robust mechanism for inhibiting tumor growth .

- Induction of Apoptosis : Studies have shown that pyrazine derivatives can induce apoptosis in cancer cells. This is often assessed through assays that measure cell viability and morphological changes indicative of programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Apoptosis induction |

| Related Derivative 17l | MCF-7 (breast cancer) | 1.05 ± 0.17 | c-Met/VEGFR-2 inhibition |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine | K562 (leukemia) | 25 | Apoptosis via Bcl2/Bax modulation |

Case Studies and Research Findings

- Antiproliferative Activity : In a study evaluating various pyrazine derivatives, one compound exhibited excellent antiproliferative activity against A549, MCF-7, and Hela cell lines with IC50 values ranging from approximately 0.98 to 1.28 µM. This suggests that this compound may possess similar or enhanced activities due to its structural characteristics .

- Apoptosis Induction : Another study demonstrated that the treatment of K562 leukemia cells with a related pyrazine derivative led to significant apoptosis, characterized by increased sub-G1 populations in flow cytometry analyses and downregulation of anti-apoptotic proteins like Bcl2 . This mechanism may be relevant for understanding how this compound could function in similar contexts.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between pyrazine derivatives and various biological targets, reinforcing the hypothesis that these compounds can effectively modulate cellular pathways involved in cancer progression .

Propiedades

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c21-14(13-10-16-6-7-17-13)20-11-8-18-15(19-9-11)22-12-4-2-1-3-5-12/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNQVXDIOAVTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.